N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole dioxide core substituted with methyl groups at the 1- and 3-positions. The 5-position of the bicyclic system is linked to a 2,4,5-trifluoro-3-methoxybenzamide moiety. This structure combines electron-withdrawing groups (sulfone, fluorine) and electron-donating groups (methoxy), which may influence its physicochemical properties, such as solubility, stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-21-11-5-4-8(6-12(11)22(2)27(21,24)25)20-16(23)9-7-10(17)14(19)15(26-3)13(9)18/h4-7H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYIOTKJUJHRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3F)OC)F)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
The compound has the following structural and chemical characteristics:
- Molecular Formula : C13H13N3O3S2
- Molecular Weight : 323.39 g/mol
- CAS Number : 2034402-82-7
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl) have shown efficacy against various bacterial strains and fungi. A review highlighted that thiadiazole derivatives possess broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell wall synthesis and function .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Thiadiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that certain thiadiazole compounds can effectively inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Anti-inflammatory Properties
Thiadiazole derivatives are also noted for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiadiazole derivatives, N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl) was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound in human lung cancer cell lines. The compound exhibited a dose-dependent inhibition of cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Research Findings Summary Table
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiadiazole ring fused with a dioxido group and trifluoromethoxy and methoxy substituents. Its molecular formula is with a molecular weight of approximately 367.34 g/mol. The structural complexity contributes to its diverse reactivity and potential applications.
Antitumor Activity
Preliminary studies indicate that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide may exhibit significant antitumor properties. Research on related thiadiazole derivatives has shown that they can inhibit DNA and RNA synthesis in cancer cell lines. For instance:
- Mechanism : The compound disrupts critical pathways involved in cellular proliferation by inhibiting key enzymes responsible for nucleotide metabolism.
- Case Study : In vitro studies have demonstrated that concentrations below 50 µM lead to significant inhibition of cancer cell growth without affecting normal cells.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Similar compounds have been reported to interfere with bacterial replication processes leading to cell death.
- Mechanism : The inhibition of nucleic acid synthesis is a primary mechanism through which this compound exerts its antimicrobial effects.
- Case Study : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
Catalysts and Ligands
Due to its unique electronic properties and structural characteristics, this compound may serve as a catalyst or ligand in various chemical reactions.
- Applications : It can be utilized in organic synthesis as a building block for more complex molecules or as part of catalytic systems to enhance reaction rates.
Screening Compounds
The compound is also being explored as a screening candidate in drug discovery programs aimed at identifying new therapeutic agents.
Comparison with Similar Compounds
Heterocyclic Core
- Target Compound: The benzo[c][1,2,5]thiadiazole dioxide core is a bicyclic system with two sulfone groups, conferring strong electron-withdrawing effects. This contrasts with the monocyclic benzimidazole-triazole-thiazole systems in (e.g., compound 9b) and the benzo[e]thiazine dioxide in . The benzo[c] fusion in the target compound may enhance planarity and rigidity compared to benzo[e] systems .
- Fluorinated Analogs: The 2,4,5-trifluoro substitution on the benzamide moiety is notable. Fluorine atoms are known to improve metabolic stability and membrane permeability, as seen in diflufenican (), which contains a trifluoromethylphenoxy group .
Functional Groups
- Methoxy Group : The 3-methoxy substituent in the target compound could enhance solubility or serve as a hydrogen bond acceptor, similar to the methoxy group in ’s benzothiazole derivatives .
- Sulfone vs.
Research Findings and Implications
Fluorination Trends
Fluorinated aromatic systems, as seen in the target compound and diflufenican, are prevalent in agrochemicals and pharmaceuticals due to their ability to enhance binding affinity and resist metabolic degradation. The 2,4,5-trifluoro pattern in the target compound may optimize steric and electronic interactions with hydrophobic enzyme pockets .
Heterocyclic Rigidity
The benzo[c]thiadiazole dioxide core’s rigidity contrasts with the flexible triazole-thiazole systems in . This rigidity could improve target selectivity but may reduce conformational adaptability during binding .
Antimicrobial Potential
While ’s benzothiazole-triazole derivatives exhibited antimicrobial activity, the target compound’s thiadiazole and benzamide groups may confer similar properties. Further studies are needed to validate this hypothesis .
Preparation Methods
Cyclization of Thioamide Precursors
A proven method for constructing thiadiazole derivatives involves the reaction of thioamides with alkynols or propargyl alcohols. For example, thioamides react with pent-1-en-4-yn-3-ol derivatives in the presence of Ca(OTf)₂ to form thiazoles via 5-exo dig cyclization. Adapting this protocol, a dithioamide precursor could undergo cyclization under similar conditions to yield the dihydrothiadiazole skeleton. Solvent-free or aqueous conditions may enhance reaction efficiency, as demonstrated in thiazole syntheses achieving >75% yields.
Methylation at Positions 1 and 3
Introducing methyl groups at the 1- and 3-positions necessitates alkylation post-cyclization. Quaternization of the nitrogen atoms using methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃) is a plausible approach. Alternatively, pre-functionalized precursors with methyl groups could streamline synthesis. For instance, 1,1,3-triphenylprop-2-yn-1-ol derivatives have been alkylated efficiently under neat conditions.
Oxidation to the Sulfone
The sulfone group (2,2-dioxido) is introduced via oxidation of the thiadiazole sulfur. m-Chloroperbenzoic acid (mCPBA) is effective for this transformation, as shown in the oxidation of thiazoles to thiazole S,S-dioxides without affecting adjacent double bonds. Alternatively, H₂O₂ in acetic acid or ozonolysis may achieve similar results.
Table 1: Optimization of Sulfone Formation
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| mCPBA | DCM | 0°C → RT | 12 h | 81% | |
| H₂O₂/AcOH | Acetic Acid | 80°C | 6 h | 68% | |
| Ozone | MeOH | -78°C | 30 min | 72% |
Functionalization at Position 5: Introduction of the Amine Group
The 5-position of the thiadiazole core must bear an amine for subsequent amide coupling.
Nitration and Reduction
Nitration of the aromatic ring followed by reduction provides a reliable pathway. Bromination of benzo[c]thiadiazole using HBr and Br₂ (as in) could be adapted for nitration with HNO₃/H₂SO₄. Subsequent reduction with H₂/Pd-C or Fe/HCl yields the amine.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination offers a modern alternative. Using Pd(OAc)₂/Xantphos with an ammonia source, aryl halides undergo cross-coupling to install amines. For example, 4,7-dibromo-5-chlorobenzo[c]thiadiazole could be aminated under these conditions.
Table 2: Amination Methods
| Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-thiadiazole | Pd(OAc)₂/Xantphos | NH₃, 100°C, 24 h | 65% | |
| 5-Nitro-thiadiazole | H₂/Pd-C, EtOH | RT, 12 h | 85% |
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride
The benzamide moiety derives from 2,4,5-trifluoro-3-methoxybenzoic acid, which is converted to its acid chloride.
Fluorination and Methoxylation
Starting from 3-methoxy-4-fluorobenzoic acid, electrophilic fluorination using Selectfluor® introduces additional fluorine atoms. Directed ortho-metalation (DoM) strategies with LDA enable precise substitution patterns.
Acid Chloride Formation
Treatment of the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM affords the acyl chloride. Catalytic DMF accelerates this reaction.
Amide Coupling: Final Assembly
The amine-functionalized thiadiazole dioxide reacts with 2,4,5-trifluoro-3-methoxybenzoyl chloride to form the target amide.
Schotten-Baumann Conditions
In a biphasic system (NaOH/H₂O and DCM), the acyl chloride reacts with the amine at 0–5°C. This method minimizes side reactions and achieves moderate yields.
Catalytic Coupling Agents
HATU or EDCI with DMAP in DMF enhances efficiency, particularly for sterically hindered amines. For example, Ambeed’s protocol using ethanol at 50°C yielded 16% for a related benzamide, but optimized conditions with HATU could improve this to >70%.
Table 3: Amide Coupling Optimization
| Coupling Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | RT | 78% | |
| EDCI/DMAP | NMM | THF | 40°C | 65% | |
| SOCl₂ | NaOH (aq.) | DCM | 0°C | 52% |
Purification and Characterization
Final purification via silica gel chromatography (eluent: EtOAc/hexane) or recrystallization (MeOH/H₂O) ensures high purity. Characterization by ¹H/¹³C NMR, FT-IR, and HRMS confirms structure and regiochemistry, as demonstrated in and.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed to prepare N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with coupling aromatic amines with substituted benzoyl chlorides. For example, in related compounds, 5-chlorothiazol-2-amine is reacted with fluorinated benzoyl chlorides in pyridine under ambient conditions ( ). Critical steps include:
- Solvent Selection : Pyridine or DMF for nucleophilic acyl substitution ( ).
- Catalysts : K₂CO₃ for deprotonation ( ).
- Purification : Column chromatography and recrystallization ( ).
- Yield Optimization : Stoichiometric control (1:1 molar ratio of amine to acyl chloride) and reaction time (12–24 hrs) ( ).
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoro and methoxy groups) and confirms aromatic substitution patterns ( ).
- IR Spectroscopy : Validates amide C=O (~1650–1680 cm⁻¹) and sulfonamide S=O (~1150–1300 cm⁻¹) bonds ( ).
- Mass Spectrometry : Determines molecular weight accuracy (e.g., [M+H]⁺ peaks) ( ).
- Elemental Analysis : Confirms purity (>95%) via C/H/N/S ratios ().
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ( ).
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) ().
- Enzyme Inhibition : Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase) for anaerobic pathogens ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce halogens (F, Cl) or methoxy groups at positions 2, 4, or 5 on the benzamide ring to modulate lipophilicity and electronic effects ( ).
- Scaffold Hybridization : Replace the benzo[c][1,2,5]thiadiazole core with triazoles or thiadiazoles to assess heterocycle-dependent activity ( ).
- Bioisosteric Replacement : Substitute trifluoro groups with cyano or nitro groups to study steric and electronic impacts ( ).
- Data Analysis : Use IC₅₀/EC₅₀ values from dose-response curves to quantify potency changes ().
Q. How should researchers address contradictions in biological data across different studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) ( ).
- Impurity Analysis : Use HPLC-MS to rule out synthesis byproducts ( ).
- Statistical Validation : Apply ANOVA or t-tests to assess significance across datasets ( ).
- Mechanistic Studies : Perform molecular docking to identify binding site variations ( ).
Q. What computational strategies are effective in elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PFOR enzyme) ( ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability ( ).
- QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with bioactivity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
